2-Pentene, 1-bromo-4-methyl- 2-Pentene, 1-bromo-4-methyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC15741993
InChI: InChI=1S/C6H11Br/c1-6(2)4-3-5-7/h3-4,6H,5H2,1-2H3
SMILES:
Molecular Formula: C6H11Br
Molecular Weight: 163.06 g/mol

2-Pentene, 1-bromo-4-methyl-

CAS No.:

Cat. No.: VC15741993

Molecular Formula: C6H11Br

Molecular Weight: 163.06 g/mol

* For research use only. Not for human or veterinary use.

2-Pentene, 1-bromo-4-methyl- -

Specification

Molecular Formula C6H11Br
Molecular Weight 163.06 g/mol
IUPAC Name 1-bromo-4-methylpent-2-ene
Standard InChI InChI=1S/C6H11Br/c1-6(2)4-3-5-7/h3-4,6H,5H2,1-2H3
Standard InChI Key QNJFJRMDXIBMKU-UHFFFAOYSA-N
Canonical SMILES CC(C)C=CCBr

Introduction

Structural and Molecular Characteristics

Table 1: Key Molecular Properties of 2-Pentene, 1-Bromo-4-Methyl-

PropertyValue
Molecular FormulaC₆H₁₁Br
Molecular Weight163.06 g/mol
IUPAC Name1-bromo-4-methylpent-2-ene
Canonical SMILESCC(C)C=CCBr
Boiling Point~400 K (127°C)
CAS Registry Number31844-97-0 (isomer)

The double bond’s position and substituents significantly influence reactivity. For comparison, 1-bromo-4-methylpentane (C₆H₁₃Br), a saturated analog, lacks the double bond, resulting in reduced electrophilicity and altered physical properties, such as a higher molecular weight (165.07 g/mol) .

Synthesis and Manufacturing

Synthetic Routes

While detailed methodologies are sparingly documented, bromoalkenes like 2-pentene, 1-bromo-4-methyl- are typically synthesized via halogenation or hydrohalogenation reactions. For instance, bromination of 4-methyl-2-pentene using bromine (Br₂) under controlled conditions could yield the target compound . A related synthesis of 2-bromo-4-methyl-1-pentene involves treating 4-methyl-1-pentene with Br₂ at 0°C, followed by purification . Such methods exploit the alkene’s susceptibility to electrophilic addition, though regioselectivity must be carefully managed to avoid byproducts like dibromo derivatives .

Challenges and Optimization

The synthesis of bromoalkenes often faces yield limitations due to competing reactions. For example, a reported preparation of a structurally similar ketone derivative achieved only a 3.3% yield, highlighting the need for optimized conditions (e.g., temperature control, stoichiometric ratios) . Catalytic methods or radical-mediated bromination could offer alternatives but require further exploration for this specific compound.

Chemical Properties and Reactivity

Electrophilic Reactivity

The bromine atom’s electronegativity and the double bond’s electron density create distinct reactive sites. The compound can participate in:

  • Nucleophilic substitution (SN2): The bromine serves as a leaving group, enabling alkylation of amines or alcohols.

  • Electrophilic addition: The double bond reacts with acids (e.g., HBr) to form dibromo derivatives, though this competes with substitution pathways .

Table 2: Reactivity Comparison with Related Compounds

CompoundStructureKey Reactivity Differences
1-Bromo-4-methylpentane SaturatedLess reactive in addition reactions
2-Bromo-4-methyl-1-pentene Conjugated double bondEnhanced stability in polymerization

The presence of both a bromine atom and a double bond in 2-pentene, 1-bromo-4-methyl- allows dual functionality, enabling sequential reactions (e.g., initial substitution followed by addition).

Applications in Organic Synthesis and Industry

Polymer Chemistry

Bromoalkenes are precursors in radical polymerization. The double bond in 2-pentene, 1-bromo-4-methyl- could initiate chain-growth polymers, while the bromine atom offers post-polymerization modification sites (e.g., crosslinking).

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